Cas no 10081-67-1 (Bis(4-(2-phenylpropan-2-yl)phenyl)amine)

Bis(4-(2-phenylpropan-2-yl)phenyl)amine Chemical and Physical Properties
Names and Identifiers
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- Bis(4-(2-phenylpropan-2-yl)phenyl)amine
- 4,4-bis(alpha,alpha-dimethylbenzyl)diphenylamine
- antioxidant 445
- 4-(1-methyl-1-phenylethyl)-n-[4-(1-methyl-1-phenylethyl)phenyl]aniline
- 4-(1-methyl-1-phenylethyl)-n-[4-(1-methyl-1-phenylethyl)phenyl]benzenamine
- naugard 445
- primanox405(445)
- 4-(1-methyl-1-phenylethyl)-n-[4-(1-methyl-1-phenylethyl)phenyl]-benzenamin
- 4-(1-methyl-1-phenylethyl)-n-[4-(1-methyl-1-phenylethyl)phenyl]-benzenamine
- 4,4'bis(pehnylisopropyl)diphenylamine
- 4,4'-dicumyl-diphenylamine
- antioxidantky-405
- benzenamine,4-(1-methyl-1-phenylethyl)-n-[4-(1-methyl-1-phenylethyl)phenyl]-
- 4,4'-bis(alpha,alpha-dimethylbenzyl)diphenylamin
- 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
- Bis[4-(2-phenyl-2-propyl)phenyl]amine
- Naugard? 445
- ,&alpha
- 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
- 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine
-
- MDL: MFCD00337918
- Inchi: 1S/C30H31N/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31-28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22,31H,1-4H3
- InChI Key: UJAWGGOCYUPCPS-UHFFFAOYSA-N
- SMILES: CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4
Computed Properties
- Exact Mass: 405.24600
- Monoisotopic Mass: 405.246
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.061 g/cm3
- Melting Point: 99.0 to 103.0 deg-C
- Boiling Point: 535.2ºC at 760 mmHg
- Flash Point: 292ºC
- Refractive Index: 1.607
- PSA: 12.03000
- LogP: 8.15500
Bis(4-(2-phenylpropan-2-yl)phenyl)amine Security Information
- Hazard Category Code: 36/37/38-53
- Safety Instruction: S26-S36/37/39
- Safety Term:26-36/37/39
- Risk Phrases:R36/37/38
Bis(4-(2-phenylpropan-2-yl)phenyl)amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Bis(4-(2-phenylpropan-2-yl)phenyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VK717-25g |
Bis(4-(2-phenylpropan-2-yl)phenyl)amine |
10081-67-1 | 98% | 25g |
¥112.0 | 2022-06-10 | |
abcr | AB137764-500 g |
4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine, 98%; . |
10081-67-1 | 98% | 500 g |
€145.60 | 2023-07-20 | |
1PlusChem | 1P003OU3-25g |
Bis[4-(2-phenyl-2-propyl)phenyl]amine |
10081-67-1 | 98% | 25g |
$5.00 | 2025-02-20 | |
Ambeed | A815973-100g |
4,4-Bis(α,α-dimethylbenzyl)diphenylamine |
10081-67-1 | 98% | 100g |
$16.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225266-1kg |
4,4-Bis(α,α-dimethylbenzyl)diphenylamine |
10081-67-1 | 98% | 1kg |
¥511.00 | 2023-11-22 | |
A2B Chem LLC | AB71355-25g |
Bis[4-(2-phenyl-2-propyl)phenyl]amine |
10081-67-1 | 98% | 25g |
$5.00 | 2024-04-20 | |
BAI LING WEI Technology Co., Ltd. | J29PLAS-AX-022N-50mg |
Bis(4-(2-phenylpropan-2-yl)phenyl)amine |
10081-67-1 | 50mg |
¥813 | 2023-11-24 | ||
Ambeed | A815973-500g |
4,4-Bis(α,α-dimethylbenzyl)diphenylamine |
10081-67-1 | 98% | 500g |
$60.0 | 2025-02-27 | |
Ambeed | A815973-5g |
4,4-Bis(α,α-dimethylbenzyl)diphenylamine |
10081-67-1 | 98% | 5g |
$5.0 | 2025-02-27 | |
Aaron | AR003P2F-5g |
Bis[4-(2-phenyl-2-propyl)phenyl]amine |
10081-67-1 | 98% | 5g |
$5.00 | 2025-01-22 |
Bis(4-(2-phenylpropan-2-yl)phenyl)amine Suppliers
Bis(4-(2-phenylpropan-2-yl)phenyl)amine Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on Bis(4-(2-phenylpropan-2-yl)phenyl)amine
Introduction to Bis(4-(2-phenylpropan-2-yl)phenyl)amine and Its Significance in Modern Chemical Research
Bis(4-(2-phenylpropan-2-yl)phenyl)amine, a compound with the CAS number 10081-67-1, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of multiple aromatic rings and amine functional groups makes it a versatile candidate for further exploration, particularly in the development of novel materials and bioactive molecules.
The molecular formula of Bis(4-(2-phenylpropan-2-yl)phenyl)amine can be expressed as C34H36N2, underscoring its complex and intricate structure. This complexity is not only a challenge but also an opportunity for researchers aiming to harness its chemical properties. The compound's dual amine functionality suggests potential roles as a ligand or intermediate in synthetic chemistry, while its aromatic backbone offers stability and reactivity that can be exploited for various applications.
In recent years, the study of Bis(4-(2-phenylpropan-2-yl)phenyl)amine has been closely linked to advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the compound's behavior under different conditions, thereby facilitating the design of experiments with higher precision. For instance, studies have shown that this compound exhibits interesting electronic properties, making it a candidate for applications in organic electronics and photovoltaic devices.
One of the most intriguing aspects of Bis(4-(2-phenylpropan-2-yl)phenyl)amine is its potential biological activity. Preliminary research indicates that this compound may possess properties relevant to pharmaceutical development. Specifically, its structural features could interact with biological targets in ways that are beneficial for therapeutic applications. While more extensive studies are needed to fully elucidate these interactions, the preliminary findings are promising and warrant further investigation.
The synthesis of Bis(4-(2-phenylpropan-2-yl)phenyl)amine presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound in controlled environments. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic rings and amine groups efficiently. These advancements not only improve the yield of the compound but also open up new avenues for its functionalization.
The role of Bis(4-(2-phenylpropan-2-yl)phenyl)amine in material science is another area of growing interest. Its ability to form stable complexes with other molecules makes it a valuable candidate for designing novel materials with specific properties. For example, researchers have explored its potential use in creating conductive polymers and organic semiconductors. These materials could find applications in flexible electronics, where their lightweight and tunable properties are highly desirable.
Environmental considerations also play a significant role in the study of Bis(4-(2-phenylpropan-2-yl)phenyl)amine. As synthetic chemistry continues to evolve, there is a growing emphasis on developing processes that minimize environmental impact. Researchers are exploring green chemistry principles to optimize the synthesis of this compound, reducing waste and energy consumption without compromising efficiency. Such efforts align with broader goals aimed at sustainable chemical manufacturing.
The future prospects for Bis(4-(2-phenylpropan-2-yl)phenyl)amine are bright, with ongoing research expected to uncover new applications and insights. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into practical solutions. As our understanding of this compound deepens, it is likely to play an increasingly important role in various fields, from medicine to materials science.
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